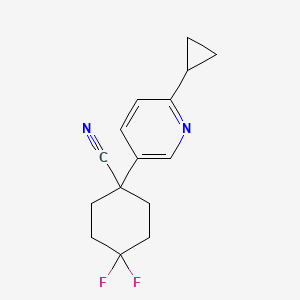
tert-butyl (R)-(1-hydroxyhexan-2-yl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-2-t-butoxycarbonylamino-1-hexanol is a chiral compound that belongs to the class of amino alcohols. It is characterized by the presence of a t-butoxycarbonyl (Boc) protecting group attached to the amino group and a hydroxyl group on the hexane chain. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and fine chemicals due to its unique structural features.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-t-butoxycarbonylamino-1-hexanol typically involves the following steps:
Protection of the Amino Group: The amino group is protected using a t-butoxycarbonyl (Boc) group to prevent unwanted reactions during subsequent steps.
Reduction: The protected amino compound is then subjected to reduction reactions to introduce the hydroxyl group at the desired position on the hexane chain.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired enantiomer in high purity.
Industrial Production Methods
In industrial settings, the production of ®-2-t-butoxycarbonylamino-1-hexanol may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
®-2-t-butoxycarbonylamino-1-hexanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be further reduced to form different alcohol derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups such as halides or ethers.
Aplicaciones Científicas De Investigación
®-2-t-butoxycarbonylamino-1-hexanol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It serves as a building block for the development of drugs targeting various diseases.
Industry: The compound is used in the production of fine chemicals and specialty materials.
Mecanismo De Acción
The mechanism of action of ®-2-t-butoxycarbonylamino-1-hexanol involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc protecting group helps in stabilizing the compound and preventing unwanted side reactions. The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity.
Comparación Con Compuestos Similares
Similar Compounds
(S)-2-t-butoxycarbonylamino-1-hexanol: The enantiomer of the compound with similar properties but different stereochemistry.
2-t-butoxycarbonylamino-1-pentanol: A similar compound with a shorter carbon chain.
2-t-butoxycarbonylamino-1-heptanol: A similar compound with a longer carbon chain.
Uniqueness
®-2-t-butoxycarbonylamino-1-hexanol is unique due to its specific stereochemistry and the presence of both the Boc protecting group and the hydroxyl group. This combination of features makes it a valuable intermediate in the synthesis of various complex molecules, offering versatility in chemical transformations and applications.
Propiedades
Fórmula molecular |
C11H23NO3 |
|---|---|
Peso molecular |
217.31 g/mol |
Nombre IUPAC |
tert-butyl N-[(2R)-1-hydroxyhexan-2-yl]carbamate |
InChI |
InChI=1S/C11H23NO3/c1-5-6-7-9(8-13)12-10(14)15-11(2,3)4/h9,13H,5-8H2,1-4H3,(H,12,14)/t9-/m1/s1 |
Clave InChI |
KCKPPJXOWKJHDP-SECBINFHSA-N |
SMILES isomérico |
CCCC[C@H](CO)NC(=O)OC(C)(C)C |
SMILES canónico |
CCCCC(CO)NC(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Benzoyl-1,2,3,4-Tetrahydropyrrolo-[1,2-a]-Pyrazine](/img/structure/B8445742.png)
![3-Methyl-1-(2-phenyl-7-quinolinyl)-imidazo[1,5-a]pyrazin-8-amine](/img/structure/B8445745.png)












